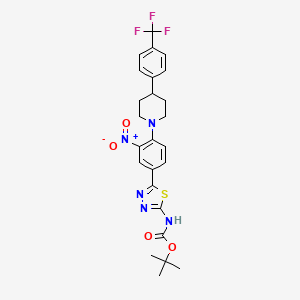

Tert-butyl (5-(3-nitro-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-YL)phenyl)-1,3,4-thiadiazol-2-YL)carbamate

Description

This compound features a 1,3,4-thiadiazole core substituted with a tert-butyl carbamate group, a nitro-functionalized phenyl ring, and a piperidine moiety bearing a trifluoromethylphenyl group. The tert-butyl carbamate group likely serves as a protective moiety during synthesis, enhancing stability and solubility .

Properties

CAS No. |

1956376-83-2 |

|---|---|

Molecular Formula |

C25H26F3N5O4S |

Molecular Weight |

549.6 g/mol |

IUPAC Name |

tert-butyl N-[5-[3-nitro-4-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]phenyl]-1,3,4-thiadiazol-2-yl]carbamate |

InChI |

InChI=1S/C25H26F3N5O4S/c1-24(2,3)37-23(34)29-22-31-30-21(38-22)17-6-9-19(20(14-17)33(35)36)32-12-10-16(11-13-32)15-4-7-18(8-5-15)25(26,27)28/h4-9,14,16H,10-13H2,1-3H3,(H,29,31,34) |

InChI Key |

MROUMXXWOWRNTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)N3CCC(CC3)C4=CC=C(C=C4)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation

A common approach involves Friedel-Crafts alkylation of benzene derivatives with piperidine precursors. For example:

Reductive Amination

Alternative routes employ reductive amination to construct the piperidine ring:

-

Substrates : 4-(Trifluoromethyl)benzaldehyde and 1,5-diaminopentane.

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol.

Introduction of the nitro group at the 3-position of the phenyl ring adjacent to the piperidine is achieved via electrophilic aromatic substitution.

Mixed Acid Nitration

-

Reagents : Fuming HNO₃ and concentrated H₂SO₄ (1:3 ratio).

-

Conditions : Reaction at 0–5°C for 2 hours, followed by gradual warming to 25°C.

-

Regioselectivity : The nitro group preferentially occupies the meta position relative to the piperidine substituent due to steric and electronic effects.

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazides or oxidative coupling.

Cyclization of Thiosemicarbazides

Oxidative Cyclization

-

Substrate : Thiourea derivatives.

-

Oxidizing Agent : Bromine in acetic acid.

Coupling Reactions for Molecular Assembly

Suzuki-Miyaura Coupling

The piperidine-substituted phenyl fragment is coupled to the thiadiazole-carbamate intermediate via palladium-catalyzed cross-coupling:

Amide Bond Formation

EDC/HOBt-mediated coupling is used to attach the tert-butyl carbamate group:

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

Final Functionalization and Purification

Nitro Group Reduction (Optional)

If required, the nitro group is reduced to an amine:

Chromatographic Purification

Reaction Optimization and Challenges

Key Challenges

Scalability

-

Industrial Methods : Continuous flow reactors improve yield (up to 90%) and reduce purification steps.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Suzuki Coupling | High regioselectivity | Pd catalyst cost | 75–80% |

| EDC/HOBt Coupling | Mild conditions | Requires anhydrous solvents | 85–90% |

| Friedel-Crafts Alkylation | Scalable | Low functional group tolerance | 65–75% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form amines.

Reduction: The compound can be reduced under hydrogenation conditions to modify the nitro group.

Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.

Coupling Reactions: The thiadiazole ring can be involved in coupling reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing condition.

Substitution: Nucleophiles such as amines or thiols can be used.

Coupling: Palladium-catalyzed coupling reactions are common.

Major Products

Amines: From the reduction of the nitro group.

Substituted Piperidines: From nucleophilic substitution reactions.

Coupled Products: From reactions involving the thiadiazole ring.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that compounds similar to tert-butyl (5-(3-nitro-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-YL)phenyl)-1,3,4-thiadiazol-2-YL)carbamate exhibit significant anti-inflammatory activity. A study demonstrated that various substituted carbamates showed promising results in reducing inflammation in animal models, with inhibition percentages comparable to standard anti-inflammatory drugs such as indomethacin . The mechanism of action is believed to involve inhibition of cyclooxygenase enzymes, which play a critical role in inflammation pathways.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar thiadiazole derivatives have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The presence of the trifluoromethyl group is particularly noteworthy as it has been associated with increased potency against certain cancer types . In vitro studies are necessary to further elucidate these effects.

Applications in Medicinal Chemistry

This compound can serve multiple roles in drug discovery and development:

- Lead Compound for Drug Development : Its unique structure makes it a candidate for further modifications aimed at enhancing efficacy and reducing side effects.

- Biological Probes : The compound can be utilized as a molecular probe in biological studies to understand disease mechanisms or drug interactions.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase enzymes; comparable to indomethacin | |

| Anticancer | Potential inhibition of tumor growth; requires further study |

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Anti-inflammatory Efficacy : A study involving a series of substituted carbamates demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema models, suggesting that modifications similar to those found in this compound could yield potent anti-inflammatory agents .

- Cancer Cell Line Studies : Research on thiadiazole derivatives indicated promising results against various cancer cell lines, warranting further investigation into their mechanisms and potential therapeutic applications .

Mechanism of Action

The mechanism of action of Tert-butyl (5-(3-nitro-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-YL)phenyl)-1,3,4-thiadiazol-2-YL)carbamate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: It may interfere with signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons:

Core Heterocycle Influence: The 1,3,4-thiadiazole core in the target compound distinguishes it from thiazole (–2) or oxadiazole () derivatives.

Substituent Effects: The trifluoromethylphenyl-piperidine group in the target compound introduces strong electron-withdrawing effects, likely enhancing binding affinity to hydrophobic kinase pockets. This contrasts with the morpholinosulfonyl group in , which improves solubility but may reduce membrane permeability . The nitro group on the phenyl ring (target compound vs. ) could serve as a synthetic handle for further functionalization, similar to nitrobenzoyl intermediates in .

Synthetic Efficiency :

- The target compound’s synthesis (inferred from ) involves multi-step functionalization of the thiadiazole core, with a critical coupling step between the nitro-phenyl and piperidine groups. This mirrors the 97% yield in Step 1 of but contrasts with the lower yield (49%) in Step 2 due to purification challenges .

The trifluoromethyl group may enhance target selectivity over off-target kinases compared to non-fluorinated analogs .

Analytical Characterization :

- The target compound lacks reported NMR or MS data, unlike –4, where HR-MS and ¹H NMR are critical for confirming regiochemistry and purity .

Research Implications and Gaps

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Amine-carbamate coupling : Reacting a thiadiazol-2-amine intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate group .

- Piperidine-phenyl linkage : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the trifluoromethylphenyl-piperidine moiety .

- Optimization strategies : Adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (room temperature to 100°C), and catalyst loading (e.g., Pd-based catalysts for cross-coupling) to improve yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm structural integrity, particularly the tert-butyl group (δ ~1.4 ppm) and aromatic protons .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight accuracy (±5 ppm) .

- X-ray crystallography : Resolves stereochemistry and solid-state packing, if crystals are obtainable .

Q. How should this compound be stored to ensure stability?

- Storage conditions : Keep at –20°C in airtight, light-protected containers to prevent hydrolysis of the carbamate group .

- Decomposition risks : Exposure to moisture or strong acids/bases may degrade the tert-butyl carbamate moiety; monitor via TLC or HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position, trifluoromethyl substitution) impact biological activity?

- Structure-activity relationship (SAR) :

- The 3-nitro group on the phenyl ring enhances electrophilicity, potentially increasing interaction with biological targets (e.g., kinases) .

- Trifluoromethyl groups improve metabolic stability and membrane permeability compared to methyl or halogen substituents .

- Replace the tert-butyl carbamate with methyl or benzyl analogs to assess steric effects on target binding .

Q. How can researchers resolve contradictions in reported biological activity across studies?

- Experimental design : Standardize assays (e.g., cell lines, incubation times) to minimize variability .

- Data validation : Use orthogonal methods (e.g., SPR for binding affinity, Western blot for target inhibition) to confirm activity .

- Meta-analysis : Compare datasets with structurally similar compounds (e.g., ’s bromo/trifluoromethyl analogs) to identify trends .

Q. What computational strategies predict this compound’s molecular targets?

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to stabilize the carbamate group .

Q. What biological targets are most plausible based on structural analogs?

Q. How can metabolic pathways be elucidated for this compound?

- In vitro metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify oxidation or hydrolysis products .

- Isotope labeling : Synthesize a C-labeled analog to track excretion profiles in animal models .

Q. What explains discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic factors : Poor oral bioavailability due to first-pass metabolism; consider prodrug strategies (e.g., esterification) .

- Protein binding : High plasma protein binding may reduce free drug concentration; measure via equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.